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Cat. No.: B14719165

Get Quote

Target Audience: Researchers, analytical chemists, and drug development professionals.

Document Type: Technical Guide & Analytical Protocol

Executive Summary
1-(2-Propoxyethoxy)butane, frequently cataloged under its IUPAC synonym 1-butoxy-2-

propoxyethane, is an asymmetric dialkyl glycol ether. Due to its balanced amphiphilic nature—

combining a hydrophobic butyl/propyl tail with a hydrophilic ether core—it serves as a critical

aprotic solvent in specialized chemical synthesis, nanoparticle stabilization, and advanced

formulation applications. This whitepaper establishes the definitive chemical identifiers,

physicochemical properties, and self-validating analytical workflows required for the rigorous

validation of this compound in pharmaceutical and industrial settings.

Core Chemical Identifiers
Accurate database querying and regulatory compliance necessitate the use of standardized

chemical identifiers. The molecule consists of an ethylene glycol core alkylated with a butyl
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group on one oxygen and a propyl group on the other. Because the propoxy group replaces the

terminal methoxy group found in lighter analogues, it exhibits altered solubility and volatility

profiles[1].

Table 1: Standardized Chemical Identifiers

Identifier Type Value Source

IUPAC Name 1-butoxy-2-propoxyethane 2[2]

CAS Registry Number 18854-58-5 1[1]

SMILES CCCCOCCOCCC 2[2]

InChIKey
ZCBZQEYJWBUONO-

UHFFFAOYSA-N
2[2]

Chemical Formula C₉H₂₀O₂ 1[1]

Molecular Weight 160.26 g/mol 1[1]

Physicochemical Profile & Mechanistic Utility
As an aliphatic diether, 1-(2-propoxyethoxy)butane acts as a strong hydrogen bond acceptor

while lacking hydrogen bond donors. This structural feature dictates its behavior in complex

formulations.

Table 2: Physicochemical Properties & Mechanistic Implications
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Property Value Mechanistic Implication

Hydrogen Bond Donors 0

Acts as a strictly aprotic

solvent; will not protonate

sensitive organometallic

reagents or degrade active

pharmaceutical ingredients

(APIs).

Hydrogen Bond Acceptors 2

The dual ether oxygens

efficiently solvate metal cations

and participate in dipole-dipole

interactions, enhancing

reaction kinetics in nucleophilic

substitutions.

Cohesion Parameter 52.2 MPa^1/2

According to the 3[3], this

value makes it highly effective

for liquid-liquid extraction and

specialized polymer solvation.

Toxicity Profile Limited Data

Structural analogues are

classified under EU-GHS/CLP

as Acute Toxicity (Category 4)

[1]. Fume hood handling is

strictly mandated.

Analytical Workflow: Self-Validating Protocol for
Structural Verification
Because 1-(2-propoxyethoxy)butane lacks a conjugated

-system, it is invisible to standard UV-Vis detectors, rendering LC-UV methodologies useless.
Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Nuclear Magnetic
Resonance (NMR) spectroscopy is the mandatory analytical pathway.

Step-by-Step Methodology
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Rationale (Causality): GC-MS exploits the compound's inherent volatility. We mandate Electron

Ionization (EI) at exactly 70 eV because aliphatic ethers undergo rapid

-cleavage under hard ionization. Standardizing to 70 eV ensures the fragmentation pattern
matches library spectra; altering this energy shifts relative ion abundances, invalidating
database cross-referencing.

Step 1: Sample Preparation & Internal Standardization

Dilute the sample to 1 mg/mL in GC-grade hexane.

Self-Validation Check: Spike the sample with 50 µg/mL of nonane as an internal standard

(IS). The IS ensures that any variations in injection volume or column flow are

mathematically normalized, proving that the GC inlet is operating without discrimination.

Step 2: GC-MS Acquisition

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

Temperature Program: Initial hold at 50 °C for 2 min, ramp at 10 °C/min to 250 °C. Causality:

The slow ramp ensures baseline resolution between the target ether and potential structural

isomers (e.g., isobutoxy derivatives).

Self-Validation Check: Run a pure hexane blank prior to the sample. The blank must show

no peaks above a 3:1 signal-to-noise ratio at the expected retention time to rule out column

bleed or carryover.

Step 3: NMR Acquisition

Dissolve 10 mg of the compound in 0.6 mL of

containing 0.03% v/v TMS (Tetramethylsilane).

Causality:

lacks exchangeable protons, ensuring the ether's aliphatic signals are not obscured. TMS
provides a definitive 0 ppm reference. This is critical because the chemical shifts of the
internal
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protons (typically 3.4–3.6 ppm) are highly sensitive to the electronegativity of the adjacent
oxygen atoms. Accurate referencing is required to definitively distinguish this diether from its
symmetric analogues.
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Figure 1: Self-validating GC-MS and NMR workflow for structural verification.

Computational Retrieval via PubChem PUG REST
API
When integrating 1-(2-propoxyethoxy)butane into cheminformatics pipelines, researchers

often need to map the compound to a PubChem Compound ID (CID). Because direct text-

mining for asymmetric ethers can yield ambiguous results, programmatic retrieval is the

industry standard.
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API Retrieval Protocol
Rationale: The InChIKey (ZCBZQEYJWBUONO-UHFFFAOYSA-N) acts as a collision-resistant

hash of the molecular structure. Using it as a query parameter guarantees a 1:1 mapping to the

correct connectivity record, bypassing nomenclature ambiguities.

Step 1: Construct the HTTP GET request using the PubChem PUG REST architecture:

https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/inchikey/ZCBZQEYJWBUONO-

UHFFFAOYSA-N/cids/JSON Step 2: Parse the JSON response. The system will return the

specific integer CID assigned to this exact molecule. Step 3: Use the retrieved CID to query the

/property/ endpoint for downstream computed properties (e.g., MolecularWeight, XLogP,

TPSA), allowing automated ingestion into drug development databases.

Input Identifier
InChIKey:

ZCBZQEYJWBUONO...

PubChem PUG REST
HTTP GET Request

 Query JSON Parsing
Extract CID

 Response Downstream Data
(Properties, Assays)

 Map API

Click to download full resolution via product page

Figure 2: Programmatic PubChem CID retrieval via PUG REST API.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Whitepaper: Structural Characterization and Chemical
Identification of 1-(2-Propoxyethoxy)butane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14719165/docs#whitepaper-structural-
characterization-and-chemical-identification-of-1-2-propoxyethoxy-butane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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